molecular formula C24H29N5O2 B607407 Fadaltran CAS No. 1799809-36-1

Fadaltran

Numéro de catalogue: B607407
Numéro CAS: 1799809-36-1
Poids moléculaire: 419.53
Clé InChI: QFUYPQVPOWDETM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fadaltran (chemical name: [4-(3,4-dihydroisoquinolin-2(1H)-yl)piperidin-1-yl][2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)pyrimidin-5-yl]methanone) is a selective α2-adrenergic receptor (α2-AR) antagonist developed by Bayer AG for the treatment of peripheral artery disease (PAD) . Its molecular formula is C24H29N5O2, with a mechanism targeting vasodilation and improved blood flow in PAD patients . This compound reached Phase II clinical trials but was discontinued in 2020 after failing to meet efficacy endpoints in Phase IIa studies .

Propriétés

Numéro CAS

1799809-36-1

Formule moléculaire

C24H29N5O2

Poids moléculaire

419.53

Nom IUPAC

[4-(3,4-dihydroisoquinolin-2(1H)-yl)piperidin-1-yl][2-(2-oxa- 6-azaspiro[3.3]heptan-6-yl)pyrimidin-5-yl]methanone

InChI

InChI=1S/C24H29N5O2/c30-22(20-11-25-23(26-12-20)29-14-24(15-29)16-31-17-24)27-9-6-21(7-10-27)28-8-5-18-3-1-2-4-19(18)13-28/h1-4,11-12,21H,5-10,13-17H2

Clé InChI

QFUYPQVPOWDETM-UHFFFAOYSA-N

SMILES

O=C(N1CCC(N2CC3=C(C=CC=C3)CC2)CC1)C4=CN=C(N(C5)CC65COC6)N=C4

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Fadaltran

Origine du produit

United States

Analyse Des Réactions Chimiques

Fadaltran, as an α2-adrenoreceptor antagonist, is likely to undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions would depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Fadaltran has several scientific research applications, including:

    Chemistry: Used as a research tool to study the properties and reactions of α2-adrenoreceptor antagonists.

    Biology: Employed in biological studies to understand the role of α2-adrenoreceptors in various physiological processes.

    Medicine: Investigated for its potential therapeutic applications in conditions where α2-adrenoreceptor antagonism is beneficial.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mécanisme D'action

Fadaltran exerts its effects by antagonizing α2-adrenoreceptors. This means it binds to these receptors and inhibits their activity, which can modulate various physiological responses. The molecular targets and pathways involved include the inhibition of norepinephrine release, leading to effects on blood pressure, sedation, and analgesia .

Comparaison Avec Des Composés Similaires

Key Observations :

  • Target Specificity : this compound’s α2-AR antagonism aimed to reduce vasoconstriction in PAD, whereas Pecavaptan targeted vasopressin receptors for heart failure, and BAY 1817080 addressed chronic cough via P2X3 inhibition .
  • Clinical Outcomes: this compound’s failure contrasts with BAY 1817080’s progression, suggesting superior target validation or dosing strategies for the latter .

Pharmacokinetic and Pharmacodynamic Data

Limited pharmacokinetic data for this compound are available in public sources. However, its discontinuation due to efficacy (rather than safety) suggests inadequate receptor engagement or suboptimal trial design compared to peers:

  • Pecavaptan : Demonstrated sustained receptor inhibition in preclinical models, supporting its progression .
  • BAY 1817080 : Showed >80% target occupancy in Phase I, justifying continued development .

Molecular and Structural Comparisons

Compound Molecular Weight (g/mol) Key Structural Features
This compound 443.53 Piperidine-spiroheterocycle hybrid
Pecavaptan N/A Dual vasopressin receptor-binding moieties
BAY 1817080 N/A Purine-derived P2X3 antagonist

This compound’s spiroheterocyclic core may have contributed to metabolic instability or poor bioavailability, though this remains speculative without detailed pharmacokinetic data .

Critical Analysis of Discontinuation Factors

This compound’s termination highlights challenges in α2-AR antagonist development:

Trial Design : Phase IIa trials may have enrolled heterogeneous PAD populations, masking efficacy in specific subgroups .

Competitive Landscape : Bayer prioritized anticoagulants (e.g., Factor XI inhibitors) and gene therapies (e.g., BAY2599023) over α2-AR antagonists, reallocating resources post-2020 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fadaltran
Reactant of Route 2
Reactant of Route 2
Fadaltran

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.